The synthesis of 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride can be achieved through several methodologies. A common approach involves the reaction of aryl nitriles with hydroxylamine hydrochloride to form amidoximes, which are subsequently cyclized to yield oxadiazoles. For instance, the synthesis can be performed via the following steps:
This synthetic route is advantageous due to its relatively straightforward steps and high yields when optimized .
The molecular structure of 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride features a phenyl group attached to the 3-position and a pyrrolidine ring at the 5-position of the oxadiazole core. The oxadiazole ring itself is characterized by alternating carbon and nitrogen atoms:
The presence of the pyrrolidine moiety contributes to the compound's lipophilicity and potential biological activity by enhancing interactions with biological targets .
3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions typical of oxadiazoles:
The mechanism of action for compounds like 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. For instance:
This interaction typically results in downstream effects that can modulate cell growth, apoptosis, or other critical biological functions.
The physical and chemical properties of 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride include:
These properties are critical for determining the compound's usability in pharmaceutical formulations.
3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride has several promising applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked renewed interest [3] [7]. Initial biological studies in the 1940s culminated in the 1960s introduction of Oxolamine (Figure 1), the first commercial drug featuring this scaffold, marketed as a cough suppressant [3] [4]. This breakthrough established 1,2,4-oxadiazoles as viable pharmacophores, leading to subsequent FDA-approved drugs including:
Table 1: Clinically Approved 1,2,4-Oxadiazole Derivatives
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Antitussive | 3-(Diethylaminoethyl)-5-phenyl substitution |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzoic acid)-5-fluorobenzyl |
Pleconaril | Antiviral (Picornavirus) | 3-(3-Methylisoxazol-5-yl)-5-trifluoromethyl |
Fasiplon | Anxiolytic | 3-Cyclopropyl-5-(2-fluorophenyl) |
The period 1980–2025 witnessed exponential growth in 1,2,4-oxadiazole research, with publications increasing >300%, driven by the scaffold's synthetic versatility and diverse bioactivities [3] [6]. Modern drug design exploits this heterocycle's capacity for targeting multiple disease pathways, including anticancer, antimicrobial, CNS modulation, and anti-inflammatory applications [1] [4].
1,2,4-Oxadiazoles serve as strategic bioisosteric replacements for ester and amide functionalities due to their:
Table 2: Bioisosteric Comparison of 1,2,4-Oxadiazole vs. Amide/Ester
Property | Ester | Amide | 1,2,4-Oxadiazole | Advantage |
---|---|---|---|---|
Hydrolytic Stability | Low | Moderate | High | Improved metabolic half-life |
Dipole Moment (D) | 1.5–2.5 | 3.5–4.0 | 3.8–4.2 | Similar binding interactions |
H-bond Acceptors | 2 | 2–3 | 3 | Enhanced target engagement |
Ring Torsional Angle | 180° | 180° | 160–165° | Conformational flexibility |
This bioisosterism enables optimization of pharmacokinetic profiles while maintaining target affinity. For example, oxadiazole-containing analogues of amide-based drugs demonstrate up to 10-fold improved oral bioavailability due to reduced first-pass metabolism [1] [4]. The scaffold's nitrogen and oxygen atoms facilitate critical hydrogen-bonding interactions with biological targets, mimicking carbonyl interactions of amides while offering superior resistance to proteases [10].
Unlike other oxadiazole isomers, 1,2,4-oxadiazoles occur naturally, exemplified by two significant compounds:1. Phidianidines A & B: Isolated in 2011 from the sea slug Phidiana militaris, these indole alkaloids feature an unprecedented 1,2,4-oxadiazole-pyrrolidine system (Figure 2). They exhibit:- Potent in vitro cytotoxicity (IC₅₀ 0.5–5 µM) against C6 glioma, HeLa, and CaCo-2 cell lines- Selective agonism for protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptors- Structural homology to synthetic 3-aryl-5-(pyrrolidinyl) derivatives [3] [8]
Figure 2: Natural 1,2,4-Oxadiazole Derivatives
Phidianidine A: R = OH Phidianidine B: R = H ___ _ / \_____/ \ | N | | N | \___/ \_/ \_/ | R
These natural products validate the biological relevance of 1,2,4-oxadiazole-pyrrolidine architectures and provide structural templates for synthetic optimization in drug discovery [3] [8].
The integration of pyrrolidine rings with 1,2,4-oxadiazoles creates multifunctional hybrids with enhanced therapeutic potential. 3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS: 1196154-72-9; MW: 251.72 g/mol) exemplifies this strategy with three key design elements:
Table 3: Molecular Characteristics of 3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Property | Value/Descriptor | Method/Source |
---|---|---|
Molecular Formula | C₁₂H₁₄ClN₃O | CAS Registry [2] |
Canonical SMILES | Cl.C1CCC(N1)C1=NC(=NO1)C1C=CC=CC=1 | AIFChem [2] |
InChI Key | BGLZSWCTBHMPCE-UHFFFAOYSA-N | PubChem [9] |
logP (Predicted) | 1.82 ± 0.32 | SwissADME [8] |
Aqueous Solubility (mg/mL) | 3.41 (Moderate) | BLD Pharm [5] |
Chiral Centers | 1 (C2 of pyrrolidine) | Structural Analysis |
This hybrid architecture shows promise for CNS-targeted therapeutics due to its balanced lipophilicity and molecular weight (215.25 free base; 251.72 salt form), potentially enhancing blood-brain barrier permeability versus non-pyrrolidine analogues [5] [10]. The protonatable nitrogen enables salt formation (e.g., hydrochloride) for improved crystallinity and solubility – critical factors for pharmaceutical development [2] [5]. Future research directions should explore structure-activity relationships through modifications at:
Structural Depiction:
O ║ / \ N⎯⎯C N | || Ph C / \\ N CH–(CH₂)₂–NH⁺Cl⁻
Figure 3: 3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: